molecular formula C21H21ClN2O2S B2686166 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one CAS No. 1001785-83-6

1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one

Cat. No.: B2686166
CAS No.: 1001785-83-6
M. Wt: 400.92
InChI Key: RBAMUFUHDBGJQS-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one is a synthetic chemical compound featuring a pyrazole core and a phenoxy ether linkage, designed for advanced chemical and pharmaceutical research applications. The 3,5-dimethyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry. Pyrazole derivatives are extensively investigated for their versatile biological properties and are frequently found in compounds with antimicrobial, antifungal, and antitumor activities . The specific incorporation of a (4-chlorophenyl)sulfanyl group at the 4-position of the pyrazole ring is a structural motif present in other bioactive molecules, suggesting potential for similar investigative pathways . The 2,4-dimethylphenoxy moiety linked via an ethanone bridge may influence the compound's overall lipophilicity and biomolecular interactions. Researchers can leverage this complex molecule as a key intermediate or building block in synthesizing novel heterocyclic compounds , or as a candidate for high-throughput screening in drug discovery programs, particularly those targeting infectious diseases or cancer. Its structure also suggests potential for agrochemical research, as similar pyrazole-containing compounds are known to exhibit fungicidal activity . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-13-5-10-19(14(2)11-13)26-12-20(25)24-16(4)21(15(3)23-24)27-18-8-6-17(22)7-9-18/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMUFUHDBGJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities:

  • Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies suggest that derivatives similar to the target compound can reduce inflammation in various models .
  • Antimicrobial Properties : The presence of the chlorophenyl and sulfanyl groups enhances the antimicrobial efficacy of pyrazole derivatives. These compounds have demonstrated activity against both bacterial and fungal strains .
  • Anticancer Potential : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The specific compound may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .
  • Neurological Effects : Research has suggested that certain pyrazole derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Synthesis Methodologies

The synthesis of 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Step 2 : Introduction of the chlorophenylsulfanyl group via nucleophilic substitution reactions.
  • Step 3 : Coupling with the phenoxy moiety to achieve the final product.

Each step requires careful optimization to ensure high yields and purity of the final compound .

Case Studies

Several studies have documented the applications and effects of similar compounds:

StudyFindings
Demonstrated anti-inflammatory effects in animal models using pyrazole derivatives.
Reported antimicrobial activity against various pathogens with structural modifications on pyrazoles.
Investigated anticancer properties, showing significant inhibition of tumor cell lines with specific pyrazole analogs.

Mechanism of Action

The mechanism of action of 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role as a pharmaceutical agent or a biochemical probe. Generally, the compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Antimicrobial Activity : Diazenyl-substituted analogs (e.g., compound 22) exhibit superior antibacterial activity, likely due to the electron-withdrawing nitro or chloro groups enhancing target binding .
  • Fungicidal Potential: Triazole-thioether analogs (e.g., compound from ) show moderate activity, suggesting that the pyrazole-sulfanyl scaffold in the target compound warrants further antifungal testing.
Physicochemical and Computational Comparisons
  • Electronic Properties : Density functional theory (DFT) studies on related pyrazole derivatives reveal that electron-withdrawing groups (e.g., -Cl, -SO₂-) lower the HOMO-LUMO gap, increasing reactivity . The 4-chlorophenylsulfanyl group in the target compound likely induces similar effects.
  • Solubility and Stability: Sulfanyl groups generally improve solubility in nonpolar solvents compared to sulfonyl derivatives, which are more polar and prone to hydrolysis .

Biological Activity

The compound 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name: this compound
  • Molecular Formula: C18H20ClN3O2S

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antitumor, antiviral, and antifungal properties. The specific compound under consideration has shown promise in various studies:

1. Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. In a screening conducted by the National Cancer Institute (NCI), compounds similar to this one demonstrated significant cytotoxicity against various cancer cell lines. For instance:

CompoundGI50 (µM)TGI (µM)LC50 (µM)
Compound A0.0815.864.6
Compound B0.2011.787.1

These results suggest that modifications in the pyrazole structure can enhance its antitumor efficacy .

2. Antiviral Activity

Research has also indicated that certain pyrazole derivatives can inhibit the replication of viruses such as Hepatitis C Virus (HCV). The compound was evaluated for its ability to inhibit both strands of HCV RNA at concentrations ranging from 10 to 100 µg/mL . This antiviral activity is significant for developing treatments against viral infections.

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl and sulfanyl groups enhances its binding affinity to these targets, potentially leading to inhibition or activation of critical biological pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related pyrazole derivatives:

Compound NameStructural FeaturesNotable Activity
Compound AContains a methoxy groupEnhanced anti-inflammatory effects
Compound BSubstituted piperazine ringIncreased antitumor activity

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound. For example, a study synthesized several analogs and tested their activities against various cancer cell lines and viral strains . The results indicated that certain modifications could lead to enhanced efficacy and reduced toxicity.

Q & A

Q. What protocols mitigate risks from toxic intermediates or byproducts?

  • Methodological Answer : Identify hazardous intermediates (e.g., 4-chlorophenacyl bromide) via SDS reviews. Implement engineering controls (fume hoods) and PPE (nitrile gloves, goggles). For waste, neutralize brominated byproducts with NaHCO3 before disposal. Monitor air quality via GC-MS for volatile toxicants .

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